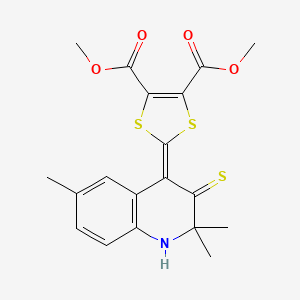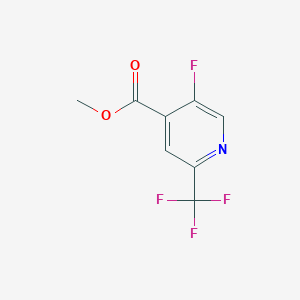![molecular formula C10H24Cl2N2O B2532679 2-[4-(2-Butil)-piperazin-1-il]-etanol dihidrocloruro CAS No. 1176419-59-2](/img/structure/B2532679.png)
2-[4-(2-Butil)-piperazin-1-il]-etanol dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is often used in medicinal chemistry due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an antihistamine or in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride, typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
One common method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways can vary depending on the specific application, but it often involves binding to histamine receptors or other targets in the nervous system, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
Trimetazidine: Another piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Used for the treatment of chronic angina.
Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.
Uniqueness
2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride is unique due to its specific structure, which allows it to interact with different molecular targets compared to other piperazine derivatives. Its potential therapeutic applications and chemical reactivity make it a valuable compound in both research and industrial settings .
Propiedades
IUPAC Name |
2-(4-butan-2-ylpiperazin-1-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-3-10(2)12-6-4-11(5-7-12)8-9-13;;/h10,13H,3-9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXKEMKGPPMGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CCO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-((2E)-3-phenylprop-2-enyl)-8-(4-chlorophenyl)-1-methyl-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione](/img/structure/B2532596.png)
![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2532599.png)


![2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2532603.png)
![2-(1,2-benzoxazol-3-yl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B2532604.png)

![2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2532610.png)

![N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2532612.png)
![N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532613.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2532619.png)
